Abexinostat

Catalog No.
S548540
CAS No.
783355-60-2
M.F
C21H23N3O5
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abexinostat

CAS Number

783355-60-2

Product Name

Abexinostat

IUPAC Name

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

MAUCONCHVWBMHK-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

abexinostat, CRA 024781, CRA-024781, CRA024781, PCI 24781, PCI-24781, PCI24781

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO

Description

The exact mass of the compound Abexinostat is 397.16377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

One of the most extensively explored applications of Abexinostat in scientific research is in the field of oncology. Studies have shown that Abexinostat can suppress the growth and proliferation of cancer cells through several mechanisms, including:

  • Inducing cell cycle arrest and apoptosis (programmed cell death).
  • Inhibiting angiogenesis, the formation of new blood vessels that tumors require for growth.
  • Suppressing the expression of genes involved in tumor invasion and metastasis.

These findings have led to clinical trials investigating the efficacy of Abexinostat, alone or in combination with other therapies, for various types of cancers, including lymphomas, leukemias, and solid tumors.

Other Research Applications

Beyond cancer research, Abexinostat is being explored for its potential therapeutic effects in various other diseases. These include:

  • Neurodegenerative diseases: Studies suggest that Abexinostat may help protect neurons and improve cognitive function in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
  • Inflammation: Abexinostat might modulate inflammatory pathways, offering potential benefits in conditions like autoimmune diseases and chronic inflammatory disorders [].
  • Fibrotic diseases: Research suggests Abexinostat's ability to regulate gene expression might be valuable in treating fibrotic diseases characterized by excessive scar tissue formation [].

Abexinostat is a novel compound classified as a pan-histone deacetylase inhibitor, primarily developed for cancer treatment. Its chemical formula is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, and it has a molecular weight of approximately 397.431 g/mol. The compound is known for its ability to inhibit histone deacetylases, which play a crucial role in regulating gene expression by modifying chromatin structure. This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression patterns that can induce apoptosis in cancer cells and inhibit their proliferation .

Abexinostat's anti-cancer properties are attributed to its inhibition of HDAC enzymes. HDACs regulate gene expression by removing acetyl groups from histones, making the chromatin structure more condensed and hindering access to the DNA by transcription machinery. By inhibiting HDACs, Abexinostat leads to increased histone acetylation, resulting in a more relaxed chromatin structure and potentially increased expression of genes with anti-tumor functions. Additionally, Abexinostat may directly induce cancer cell death (apoptosis) through various mechanisms [, ].

Abexinostat functions by binding to the active site of histone deacetylases, thereby preventing the removal of acetyl groups from lysine residues on histone proteins. This action disrupts the normal function of chromatin remodeling, leading to increased transcriptional activity of genes that promote cell cycle arrest and apoptosis. Additionally, abexinostat has been shown to inhibit RAD51, a protein involved in DNA repair mechanisms, further contributing to its anti-cancer effects .

The synthesis of abexinostat typically involves multi-step organic reactions. While specific proprietary methods may not be publicly detailed, general synthetic approaches for hydroxamic acid-based histone deacetylase inhibitors include:

  • Formation of Hydroxamic Acid: Starting from carboxylic acids or esters, hydroxamic acids are synthesized through the reaction with hydroxylamine.
  • Coupling Reactions: These involve coupling the hydroxamic acid with appropriate amines or other reactive groups to form the final compound.
  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry .

Abexinostat is primarily explored for its applications in oncology. Clinical trials have focused on its use in treating various cancers, including:

  • Non-Hodgkin Lymphoma
  • Chronic Lymphocytic Leukemia
  • Follicular Lymphoma
  • Breast Cancer
  • Metastatic Sarcoma

The drug has received fast track designation from the FDA for treating patients with relapsed or refractory follicular lymphoma, highlighting its potential in addressing unmet medical needs in cancer therapy .

Studies on abexinostat have revealed its interactions with various cellular pathways and proteins. Notably, it affects:

  • Histone Deacetylases: Inhibiting multiple isoforms leading to widespread epigenetic changes.
  • RAD51: Inhibiting this protein disrupts DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents.
  • Signaling Pathways: Abexinostat modulates pathways such as NF-kB signaling, which is critical for cell survival and proliferation .

Several compounds share structural or functional similarities with abexinostat, particularly within the class of histone deacetylase inhibitors. Here are a few notable examples:

Compound NameMechanismUnique Features
VorinostatHistone deacetylase inhibitorFirst approved HDAC inhibitor; used for cutaneous T-cell lymphoma
RomidepsinHistone deacetylase inhibitorApproved for peripheral T-cell lymphoma; unique cyclic structure
PanobinostatPan-histone deacetylase inhibitorUsed in multiple myeloma; broader HDAC inhibition profile
GivinostatHistone deacetylase inhibitorInvestigated for various hematological malignancies; different pharmacokinetics

Abexinostat stands out due to its unique pharmacokinetic profile that allows for continuous dosing without significant peak concentrations, potentially reducing toxicity while maintaining efficacy against tumor cells .

Purity

>96% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

397.16377084 g/mol

Monoisotopic Mass

397.16377084 g/mol

Heavy Atom Count

29

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IYO470654U

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Abexinostat is an orally bioavailable hydroxamate-based pan-inhibitor of histone deacetylase (HDAC), with potential antineoplastic and radiosensitizing activities. Upon administration, abexinostat inhibits HDAC, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; and the tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. In addition, abexinostat decreases the expression of the DNA-repair protein RAD51, thereby reducing the RAD51 protein, preventing repair of DNA double-strand breaks and increasing sensitivity of tumor cells to DNA damaging agents. HDAC, upregulated in many tumor types, is an enzyme that is responsible for the deacetylation of chromatin histone proteins.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Mechanism of Action

Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

783355-60-2

Wikipedia

Abexinostat

Dates

Modify: 2023-08-15
1: Correction: Combining PCI-24781, a Novel Histone Deacetylase Inhibitor, with Chemotherapy for the Treatment of Soft Tissue Sarcoma. Clin Cancer Res. 2015 Apr 1;21(7):1774-5. doi: 10.1158/1078-0432.CCR-15-0351. PubMed PMID: 25833311.
2: Sholler GS, Currier EA, Dutta A, Slavik MA, Illenye SA, Mendonca MC, Dragon J, Roberts SS, Bond JP. PCI-24781 (abexinostat), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma. J Cancer Ther Res. 2013 Dec 28;2:21. PubMed PMID: 25520806; PubMed Central PMCID: PMC4266584.
3: Zhang W, Lv S, Liu J, Zang Z, Yin J, An N, Yang H, Song Y. PCI-24781 down-regulates EZH2 expression and then promotes glioma apoptosis by suppressing the PIK3K/Akt/mTOR pathway. Genet Mol Biol. 2014 Oct;37(4):716-24. doi: 10.1590/S1415-47572014005000011. Epub 2014 Oct 21. PubMed PMID: 25505847; PubMed Central PMCID: PMC4261972.
4: He WL, Li YH, Hou WJ, Ke ZF, Chen XL, Lu LY, Cai SR, Song W, Zhang CH, He YL. RAD51 potentiates synergistic effects of chemotherapy with PCI-24781 and cis-diamminedichloroplatinum on gastric cancer. World J Gastroenterol. 2014 Aug 7;20(29):10094-107. doi: 10.3748/wjg.v20.i29.10094. PubMed PMID: 25110436; PubMed Central PMCID: PMC4123338.
5: Zhan Q, Tsai S, Lu Y, Wang C, Kwan Y, Ngai S. RuvBL2 is involved in histone deacetylase inhibitor PCI-24781-induced cell death in SK-N-DZ neuroblastoma cells. PLoS One. 2013 Aug 16;8(8):e71663. doi: 10.1371/journal.pone.0071663. eCollection 2013. PubMed PMID: 23977108; PubMed Central PMCID: PMC3745445.
6: Fouliard S, Robert R, Jacquet-Bescond A, du Rieu QC, Balasubramanian S, Loury D, Loriot Y, Hollebecque A, Kloos I, Soria JC, Chenel M, Depil S. Pharmacokinetic/pharmacodynamic modelling-based optimisation of administration schedule for the histone deacetylase inhibitor abexinostat (S78454/PCI-24781) in phase I. Eur J Cancer. 2013 Sep;49(13):2791-7. doi: 10.1016/j.ejca.2013.05.009. Epub 2013 Jun 18. PubMed PMID: 23790467.
7: Chalret du Rieu Q, Fouliard S, Jacquet-Bescond A, Robert R, Kloos I, Depil S, Chatelut E, Chenel M. Application of hematological toxicity modeling in clinical development of abexinostat (S-78454, PCI-24781), a new histone deacetylase inhibitor. Pharm Res. 2013 Oct;30(10):2640-53. doi: 10.1007/s11095-013-1089-1. Epub 2013 Jun 5. PubMed PMID: 23737346.
8: Kitamura T, Connolly K, Ruffino L, Ajiki T, Lueckgen A, DiGiovanni J, Kiguchi K. The therapeutic effect of histone deacetylase inhibitor PCI-24781 on gallbladder carcinoma in BK5.erbB2 mice. J Hepatol. 2012 Jul;57(1):84-91. doi: 10.1016/j.jhep.2012.01.018. Epub 2012 Feb 9. PubMed PMID: 22326466; PubMed Central PMCID: PMC3378818.
9: Yang C, Choy E, Hornicek FJ, Wood KB, Schwab JH, Liu X, Mankin H, Duan Z. Histone deacetylase inhibitor PCI-24781 enhances chemotherapy-induced apoptosis in multidrug-resistant sarcoma cell lines. Anticancer Res. 2011 Apr;31(4):1115-23. PubMed PMID: 21508354; PubMed Central PMCID: PMC3744220.
10: Yang C, Choy E, Hornicek FJ, Wood KB, Schwab JH, Liu X, Mankin H, Duan Z. Histone deacetylase inhibitor (HDACI) PCI-24781 potentiates cytotoxic effects of doxorubicin in bone sarcoma cells. Cancer Chemother Pharmacol. 2011 Feb;67(2):439-46. doi: 10.1007/s00280-010-1344-7. Epub 2010 May 12. PubMed PMID: 20461381.

Explore Compound Types